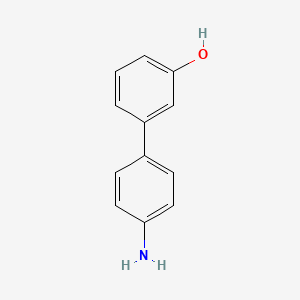

4'-Aminobiphenyl-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Aminobiphenyl-3-ol is an organic compound with the molecular formula C12H11NO. It is a derivative of biphenyl, featuring an amino group at the 4’ position and a hydroxyl group at the 3 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-3-ol typically involves the nitration of biphenyl, followed by reduction and subsequent hydroxylation. The nitration process introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron powder or tin chloride in acidic conditions. The hydroxylation step can be achieved using various hydroxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of 4’-Aminobiphenyl-3-ol often employs catalytic hydrogenation of nitrobiphenyl derivatives. This method ensures high yield and purity of the final product. The process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

Oxidation: 4’-Aminobiphenyl-3-ol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated biphenyl derivatives.

Aplicaciones Científicas De Investigación

4’-Aminobiphenyl-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in relation to bladder cancer.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of rubber antioxidants and as a stabilizer in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4’-Aminobiphenyl-3-ol involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potential carcinogenesis. The compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of N-hydroxy derivatives. These derivatives can further react to form aryl nitrenium ions, which are capable of binding to DNA and causing genetic damage.

Comparación Con Compuestos Similares

4-Aminobiphenyl: An amine derivative of biphenyl, known for its carcinogenic properties.

3-Aminobiphenyl: Another isomer with similar chemical properties but different biological activities.

2-Aminobiphenyl: Differing in the position of the amino group, leading to distinct reactivity and applications.

Uniqueness: 4’-Aminobiphenyl-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role in scientific research make it a compound of significant interest.

Actividad Biológica

4'-Aminobiphenyl-3-ol, a derivative of 4-aminobiphenyl (4-ABP), has garnered attention due to its significant biological activity, particularly in relation to carcinogenicity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to 4-ABP, a known carcinogen primarily associated with bladder cancer. The compound is involved in various biochemical pathways, leading to DNA damage and mutagenesis. Its metabolism primarily occurs through cytochrome P450 enzymes, which convert it into reactive metabolites that can form DNA adducts.

The biological activity of this compound is largely attributed to its ability to form DNA adducts through the following processes:

- Metabolism : In the liver, this compound undergoes oxidation by cytochrome P450 enzymes, producing N-hydroxy derivatives that are highly reactive.

- DNA Adduct Formation : These reactive metabolites can bind covalently to DNA, leading to mutations and potential carcinogenesis. This process is facilitated by the formation of aryl nitrenium ions, which are potent electrophiles capable of interacting with nucleophilic sites on DNA.

- Oxidative Stress : The metabolism of 4'-aminobiphenyl can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.

Cancer Epidemiology

Numerous epidemiological studies have linked exposure to 4-ABP with increased incidences of bladder cancer. A notable case series by Melick et al. (1955) reported a significant number of bladder cancer cases among workers exposed to 4-ABP in a chemical plant over two decades . Follow-up studies indicated that out of 315 male workers, 53 developed bladder tumors after an exposure period ranging from 15 to 35 years .

Animal Studies

Animal models have been pivotal in understanding the carcinogenic potential of 4'-aminobiphenyl:

| Study | Species | Dose | Tumor Incidence |

|---|---|---|---|

| Clayson et al. (1965) | Mice | 0.25% solution | Bladder carcinoma in 2 out of 12 surviving mice |

| Schieferstein et al. (1985) | BALB/c mice | Various ppm levels | Dose-related incidence of angiosarcomas and hepatocellular tumors |

| Bookland et al. (1992) | Human urothelial cells in mice | N/A | Carcinomas developed in 62% of treated mice |

These studies demonstrate a clear dose-response relationship between exposure levels and tumor formation, particularly in the liver and bladder.

Molecular Studies

Research has also focused on the mutagenic effects of 4'-aminobiphenyl:

- A study investigating DNA adducts formed by acrolein and 4-amino biphenyl revealed significant base substitutions induced by the compound . The results indicated that treatment with N-OH-4-ABP led to a higher frequency of specific mutations compared to controls, emphasizing its role as a mutagenic agent.

Propiedades

IUPAC Name |

3-(4-aminophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWZHZKOIPJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.